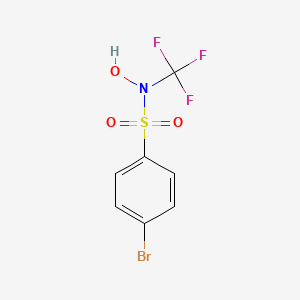
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that features a trifluoromethyl group, a bromine atom, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the trifluoromethyl group and the bromine atom onto the benzene ring, followed by the formation of the sulfonamide group. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent, with 1-bromo-4-iodobenzene, copper(I) iodide, and 2-fluorosulfonyl difluoroacetic acid as reagents. The reaction mixture is heated under an argon atmosphere at 80°C for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Scientific Research Applications
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability or enhanced chemical resistance
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the sulfonamide group.
4-Bromo-3-(trifluoromethyl)aniline: Contains an aniline group instead of a sulfonamide group.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88978-55-6 |
|---|---|
Molecular Formula |
C7H5BrF3NO3S |
Molecular Weight |
320.09 g/mol |
IUPAC Name |
4-bromo-N-hydroxy-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-5-1-3-6(4-2-5)16(14,15)12(13)7(9,10)11/h1-4,13H |
InChI Key |
KTCZWNCAYWFQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















